molecular formula C16H17BrO6 B1279295 6-Bromo-2-naphthyl alpha-D-mannopyranoside CAS No. 28541-84-6

6-Bromo-2-naphthyl alpha-D-mannopyranoside

Cat. No. B1279295
CAS RN: 28541-84-6
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-OWYFMNJBSA-N
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Description

The compound "6-Bromo-2-naphthyl alpha-D-mannopyranoside" is not directly mentioned in the provided papers, but it is related to the field of synthetic carbohydrate chemistry, which involves the creation of glycosidic bonds and the manipulation of sugar molecules for various applications. The papers provided discuss the synthesis of different sugar derivatives and their potential use in biochemical studies.

Synthesis Analysis

The synthesis of sugar derivatives is a complex process that often involves multiple steps to protect and deprotect various functional groups while forming the desired glycosidic bonds. For instance, the synthesis of octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its derivatives involves the use of an H-phosphonate intermediate . Similarly, the synthesis of methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside from different starting materials, such as 6-O-trityl and 4,6-O-benzylidene derivatives, requires several steps including the formation of O-benzoyl and O-allyl derivatives . These methods reflect the intricate nature of carbohydrate synthesis, which would be relevant for the synthesis of "6-Bromo-2-naphthyl alpha-D-mannopyranoside".

Molecular Structure Analysis

The molecular structure of sugar derivatives is crucial for their biological function. The papers do not directly discuss the molecular structure of "6-Bromo-2-naphthyl alpha-D-mannopyranoside", but they do provide insight into the importance of structural features in sugar molecules. For example, the synthesis of specific methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside is aimed at creating standard compounds for structural elucidation . This suggests that the position and type of substituents on the sugar ring can significantly affect the properties and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sugar derivatives are often designed to be selective and efficient. The synthesis of tritium-labeled (E)-6-(bromomethylene)-tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one, although not a sugar derivative, demonstrates the level of specificity that can be achieved in organic synthesis, as this compound was designed as a selective probe for an enzyme . This highlights the potential for designing specific reactions for the synthesis of "6-Bromo-2-naphthyl alpha-D-mannopyranoside" that could target particular enzymes or biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of sugar derivatives are determined by their molecular structure. While the papers do not provide specific data on "6-Bromo-2-naphthyl alpha-D-mannopyranoside", they do discuss compounds with similar structural motifs. For example, the synthesis of octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives is intended for use as enzyme substrates and reference standards, which implies that these compounds have been characterized for their physical and chemical properties to serve these purposes . This information is valuable for understanding how the introduction of a bromo-naphthyl group might influence the properties of a sugar molecule like "6-Bromo-2-naphthyl alpha-D-mannopyranoside".

Scientific Research Applications

Synthesis and Characterization

6-Bromo-2-naphthyl alpha-D-mannopyranoside and its derivatives are synthesized for various scientific purposes. For instance, the synthesis of 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety involves treating 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide with different aromatic acids. These compounds are characterized by analytical and spectral data, highlighting their potential in scientific research due to their structural diversity (Mayekar et al., 2010).

Antimicrobial Applications

Research into the antimicrobial properties of compounds derived from 6-Bromo-2-naphthyl alpha-D-mannopyranoside is quite notable. Studies have shown that some derivatives exhibit good antimicrobial activity. This points to their potential use in developing new antimicrobial agents (Mayekar et al., 2010). Additionally, other compounds synthesized from this compound have shown promise in inhibiting SARS-CoV-2 M-pro protein, indicating potential antiviral applications (Yasmin et al., 2021).

Glycosylation Mechanisms

The compound and its derivatives play a significant role in understanding glycosylation mechanisms. This is crucial since glycosylation is a critical reaction in glycochemistry and understanding its mechanism can lead to the development of new synthetic pathways and molecules. For instance, studies on beta-mannopyranosides have led to new insights and methodologies for the synthesis of these molecules, enhancing the field of glycochemistry (Crich, 2010).

Chemical Synthesis and Modification

6-Bromo-2-naphthyl alpha-D-mannopyranoside is used as an intermediate in the synthesis of various chemically modified compounds. These compounds have different applications, such as in the development of new pharmaceuticals or as tools for biochemical studies. The ability to modify and synthesize these compounds opens up possibilities for the creation of new materials with specific properties (Pretali et al., 2009).

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of 6-Bromo-2-naphthyl alpha-D-mannopyranoside. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265641
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl alpha-D-mannopyranoside

CAS RN

28541-84-6
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28541-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl α-D-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.598
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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